3-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
4-Bromo-3-nitrobenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound that combines a benzaldehyde derivative with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-nitrobenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone typically involves a multi-step process. The initial step involves the preparation of 4-bromo-3-nitrobenzaldehyde, which can be synthesized by the bromination of 3-nitrobenzaldehyde using bromine or a brominating agent like N-bromosuccinimide . The next step involves the preparation of 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazine, which can be synthesized by the reaction of 4-amino-5-methyl-4H-1,2,4-triazole with hydrazine hydrate . Finally, the two intermediates are coupled under acidic conditions to form the desired hydrazone compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitrobenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Condensation: Amines or hydrazines in the presence of an acid catalyst like hydrochloric acid.
Major Products
Reduction: 4-Bromo-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Condensation: Corresponding imines or hydrazones.
Scientific Research Applications
4-Bromo-3-nitrobenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-bromo-3-nitrobenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity . Additionally, the compound’s ability to form stable complexes with proteins can disrupt normal protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitrobenzaldehyde: Shares the benzaldehyde core but lacks the triazole moiety.
1-(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazine: Contains the triazole moiety but lacks the benzaldehyde core.
4-Bromo-3-aminobenzaldehyde: A reduction product of the nitro compound.
Uniqueness
4-Bromo-3-nitrobenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is unique due to the combination of the benzaldehyde and triazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10BrN7O2 |
---|---|
Molecular Weight |
340.14 g/mol |
IUPAC Name |
3-N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C10H10BrN7O2/c1-6-14-16-10(17(6)12)15-13-5-7-2-3-8(11)9(4-7)18(19)20/h2-5H,12H2,1H3,(H,15,16)/b13-5+ |
InChI Key |
IGIDYXIZQWSLIM-WLRTZDKTSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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